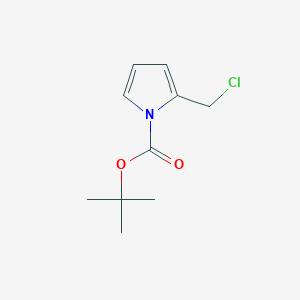
2-Ethenyl-3-fluoro-N-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenyl-3-fluoro-N-methylaniline is an organic compound that belongs to the class of aromatic amines This compound features a benzene ring substituted with an ethenyl group, a fluorine atom, and a methylated amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethenyl-3-fluoro-N-methylaniline can be achieved through several methods. One common approach involves the nitration of a suitable precursor, followed by reduction to form the amine. Another method includes direct nucleophilic substitution reactions, where a halogenated precursor undergoes substitution with a nucleophile under high temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethenyl-3-fluoro-N-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Electrophiles: Such as halogens, nitro groups, or sulfonic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
2-Ethenyl-3-fluoro-N-methylaniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-ethenyl-3-fluoro-N-methylaniline involves its interaction with various molecular targets. The ethenyl group allows for potential polymerization reactions, while the fluorine atom can influence the compound’s reactivity and stability. The methylated amino group can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-N-methylaniline: Similar structure but lacks the ethenyl group.
3-Fluoro-2-methyl-aniline: Similar but with different substitution patterns on the benzene ring.
Uniqueness
2-Ethenyl-3-fluoro-N-methylaniline is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are desired .
Eigenschaften
CAS-Nummer |
210536-39-3 |
|---|---|
Molekularformel |
C9H10FN |
Molekulargewicht |
151.18 g/mol |
IUPAC-Name |
2-ethenyl-3-fluoro-N-methylaniline |
InChI |
InChI=1S/C9H10FN/c1-3-7-8(10)5-4-6-9(7)11-2/h3-6,11H,1H2,2H3 |
InChI-Schlüssel |
MVMWVVUCXNCCOA-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C(=CC=C1)F)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[(1R)-3-azido-1-phenylpropoxy]-1,3,4,5,5,6,6-heptadeuterio-4-methylcyclohexene](/img/structure/B13949705.png)
![Hexanoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13949707.png)





